

Undecylenoyl Glycine: A Technical Guide to its Interaction with the Skin Microbiome

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Compound of Interest

Compound Name: Undecylenoyl glycine

Cat. No.: B1589814

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Abstract

Undecylenoyl Glycine, a lipoamino acid synthesized from undecylenic acid and glycine, is emerging as a significant modulator of the skin microbiome. This technical guide delves into the core mechanisms of its action, presenting quantitative data on its antimicrobial efficacy and its role in regulating key physiological processes of the skin. Detailed experimental protocols are provided to facilitate further research and development of this multifunctional ingredient for dermatological applications.

Introduction

The human skin is a complex ecosystem harboring a diverse community of microorganisms, collectively known as the skin microbiome. The balance of this microbiome is crucial for maintaining skin health, and dysbiosis is often associated with various skin conditions such as acne, dandruff, and seborrheic dermatitis.[1] **Undecylenoyl Glycine** is a functional ingredient designed to restore and maintain this delicate balance through its targeted antimicrobial and sebum-regulating properties.[2][3]

Mechanism of Action

Undecylenoyl Glycine exerts its effects on the skin microbiome through a multi-pronged approach, primarily centered around its antimicrobial and sebum-regulating activities.

Antimicrobial Activity

Undecylenoyl Glycine exhibits broad-spectrum antimicrobial properties, helping to control the proliferation of microorganisms on the skin.[2] Its efficacy is particularly noted against yeasts of the *Malassezia* genus, which are implicated in dandruff and seborrheic dermatitis, and bacteria such as *Cutibacterium acnes*, a key factor in the pathogenesis of acne. While specific MIC values for **Undecylenoyl Glycine** are not readily available in public literature, a patent for a preservative blend containing **undecylenoyl glycine** quotes a Minimum Inhibitory Concentration (MIC) range of 0.2% to 0.4% against a variety of microbes. It is important to note that this is for a blend and not the pure ingredient.

A related compound, arginine undecylenate, has demonstrated antibacterial activity against *Staphylococcus aureus* and *Streptococcus pyogenes*, with MICs ranging from 0.60 to 1.26 mg/mL.[4][5] This suggests the potential of the undecylenic acid moiety in antimicrobial action.

Sebum Regulation

A key mechanism through which **Undecylenoyl Glycine** influences the skin microbiome is by regulating sebum production.[2] Excessive sebum is a critical factor in the proliferation of lipophilic microorganisms like *C. acnes* and *Malassezia*. **Undecylenoyl Glycine** is reported to inhibit the activity of 5 α -reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] DHT is a primary stimulant of sebaceous gland activity. By reducing DHT levels in the skin, **Undecylenoyl Glycine** helps to decrease sebum production, thereby creating a less favorable environment for the growth of microorganisms associated with oily skin conditions.

Quantitative Data

Precise quantitative data for the standalone efficacy of **Undecylenoyl Glycine** is limited in publicly accessible scientific literature. The following table summarizes available data for a related compound and a product blend.

Compound/Product	Microorganism	Test	Result	Reference
Arginine Undecylenate	Staphylococcus aureus (MSSA & MRSA)	MIC	0.486 - 1.26 mg/mL	[5]
Arginine Undecylenate	Streptococcus pyogenes	MIC	0.335 mg/mL	[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of **Undecylenoyl Glycine**.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of **Undecylenoyl Glycine** that inhibits the visible growth of a specific microorganism.

Materials:

- Test microorganism (e.g., *Malassezia furfur*, *Cutibacterium acnes*, *Staphylococcus aureus*)
- Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria)
- **Undecylenoyl Glycine**
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)
- Incubator with appropriate temperature and atmospheric conditions (e.g., anaerobic for *C. acnes*)

Procedure:

- Prepare a stock solution of **Undecylenoyl Glycine** in a suitable solvent.
- Perform serial two-fold dilutions of the **Undecylenoyl Glycine** stock solution in the growth medium directly in the 96-well plate.
- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Add the microbial inoculum to each well of the microtiter plate.
- Include positive control wells (medium + inoculum) and negative control wells (medium only).
- Incubate the plate under appropriate conditions for 24-48 hours.
- Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.

5 α -Reductase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of **Undecylenoyl Glycine** on the 5 α -reductase enzyme.

Objective: To quantify the inhibition of 5 α -reductase activity by **Undecylenoyl Glycine**.

Materials:

- Rat liver microsomes (as a source of 5 α -reductase) or a commercially available human recombinant 5 α -reductase enzyme.
- Testosterone
- NADPH (cofactor)
- **Undecylenoyl Glycine**
- Buffer solution (e.g., phosphate buffer, pH 6.5)
- Finasteride (positive control)

- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Prepare a reaction mixture containing the buffer, NADPH, and the enzyme source.
- Add varying concentrations of **Undecylenoyl Glycine** or the positive control (Finasteride) to the reaction mixture.
- Initiate the enzymatic reaction by adding testosterone.
- Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a strong acid or organic solvent).
- Extract the steroids from the reaction mixture.
- Analyze the concentration of the product, dihydrotestosterone (DHT), using an HPLC system.
- Calculate the percentage of inhibition for each concentration of **Undecylenoyl Glycine** compared to the control without inhibitor.

In Vivo Sebum Production Assessment (Sebumeter®)

This protocol describes the use of a Sebumeter® to measure the effect of a topical product containing **Undecylenoyl Glycine** on sebum production.^{[7][8][9]}

Objective: To evaluate the in vivo effect of a formulation with **Undecylenoyl Glycine** on the sebum levels of the skin.

Materials:

- Sebumeter® SM 815 (or similar model)
- Test formulation containing **Undecylenoyl Glycine**
- Placebo formulation

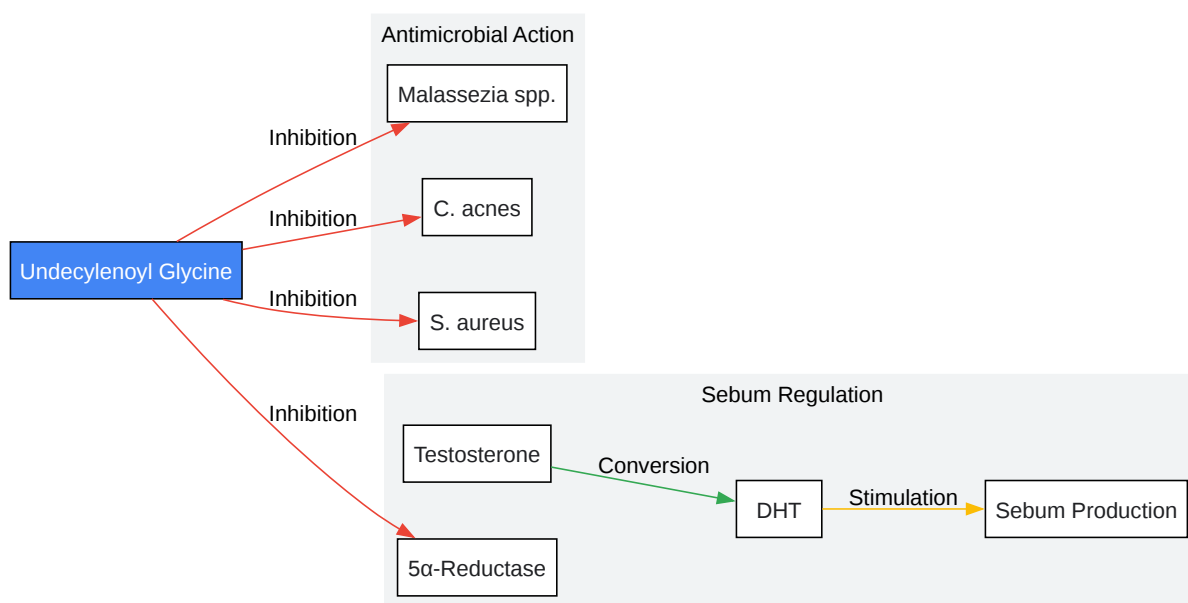
- Human volunteers with oily or acne-prone skin

Procedure:

- Recruit a panel of qualified volunteers.
- Acclimatize the subjects in a controlled environment (temperature and humidity).
- Define the test areas on the skin (e.g., forehead).
- Perform a baseline sebum measurement on the test areas using the Sebumeter®. The device's special tape becomes transparent in proportion to the amount of sebum absorbed.
- Instruct subjects to apply the test and placebo formulations to the designated areas daily for a specified period (e.g., 28 days).
- Repeat the Sebumeter® measurements at defined intervals (e.g., weekly) under the same controlled conditions.
- The transparency of the tape is measured by the device's photocell, and the sebum content is calculated.[9]
- Analyze the change in sebum levels from baseline for both the active and placebo groups to determine the efficacy of the **Undecylenoyl Glycine** formulation.

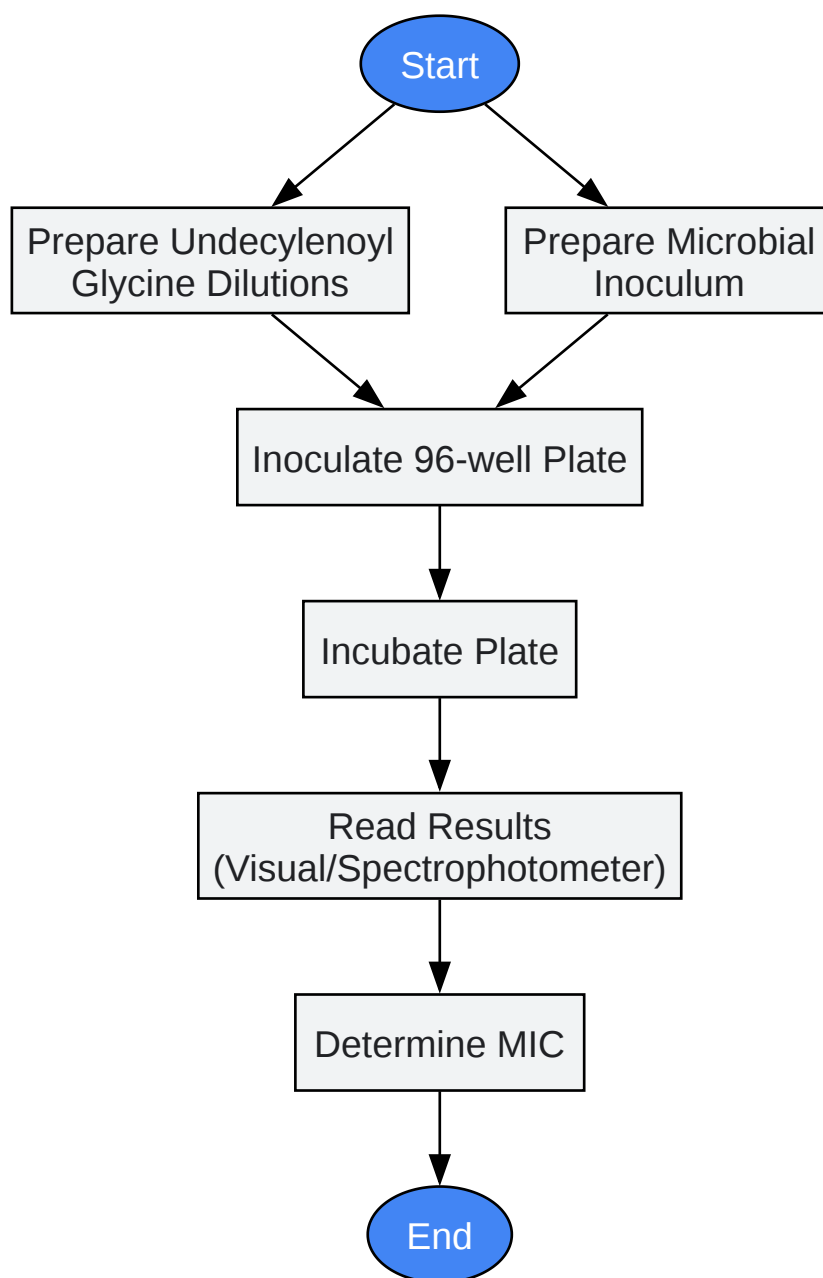
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental processes discussed.



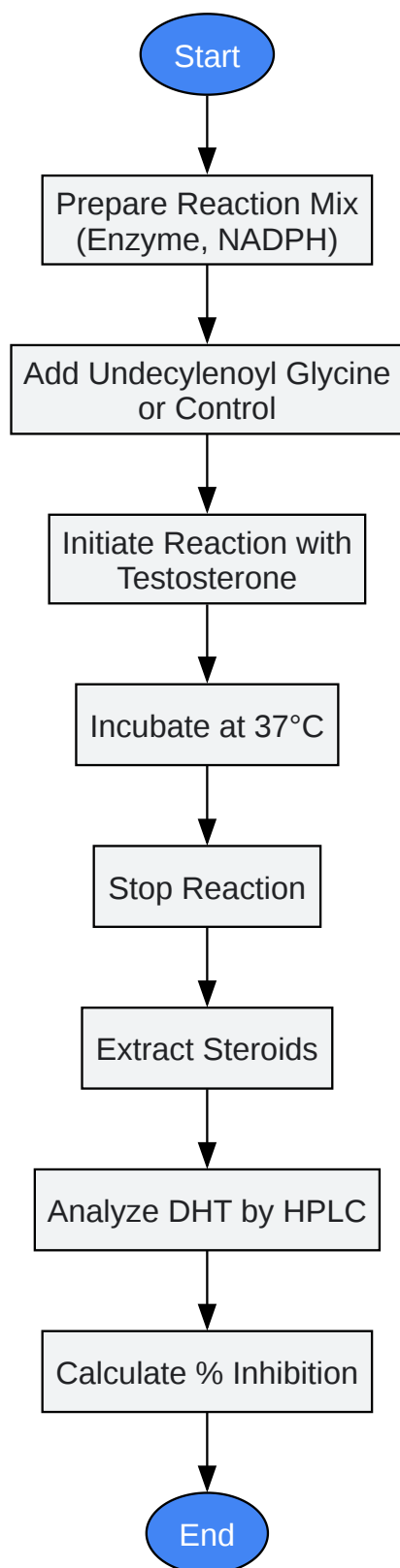
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Caption: Mechanism of Action of **Undecylenoyl Glycine**.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.



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Caption: Workflow for 5α-Reductase Inhibition Assay.

Conclusion

Undecylenoyl Glycine is a promising multifunctional ingredient for applications in dermo-cosmetics and topical therapeutics aimed at modulating the skin microbiome. Its dual action of direct antimicrobial activity and indirect microbial control through sebum regulation makes it a valuable tool for addressing conditions such as acne and dandruff. Further research to establish precise MIC values against a broader range of skin microorganisms and to elucidate its impact on the diversity and balance of the skin microbiome will be crucial for its continued development and application. The provided experimental protocols offer a framework for conducting such investigations.

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